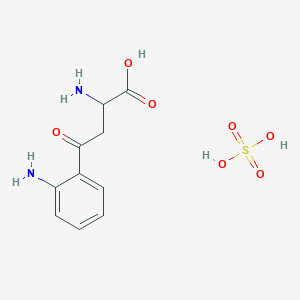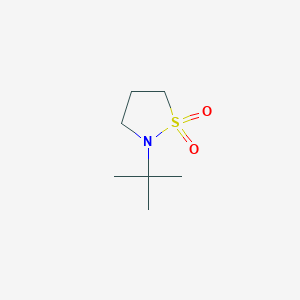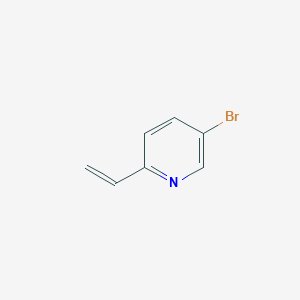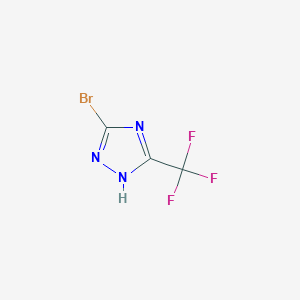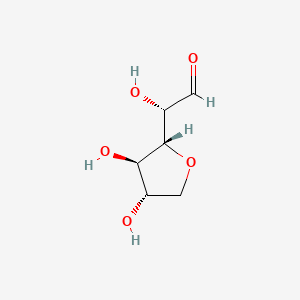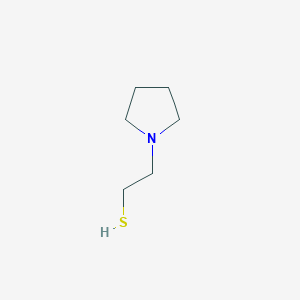
4-(1-Propynyl)phthalsäureanhydrid
Übersicht
Beschreibung
4-(1-Propynyl)phthalic Anhydride (CAS RN: 1240685-26-0) is a chemical compound with the molecular formula C₁₁H₆O₃. It exists as a white to yellow to orange powder or crystal. This compound is moisture-sensitive and should be stored under inert gas conditions .
Molecular Structure Analysis
The molecular formula C₁₁H₆O₃ corresponds to a bicyclic structure containing a phthalic anhydride moiety. The presence of a propynyl (ethynyl) group suggests a triple bond attached to the phthalic ring. For a visual representation, refer to the ChemSpider entry .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung verwendet, um die pharmakokinetischen Profile von Therapeutika zu modifizieren. Durch die Veränderung von Arzneimittelmolekülen können Forscher ihre Löslichkeit, Bioverfügbarkeit und Gesamtwirksamkeit verbessern. Dieses Anhydrid spielt eine entscheidende Rolle bei der Entwicklung von Prodrugs und Arzneimittelverabreichungssystemen .
Materialwissenschaft
Forscher in der Materialwissenschaft untersuchen die Verwendung von 4-(1-Propynyl)phthalsäureanhydrid, um neuartige Materialien mit einzigartigen Eigenschaften zu schaffen. Diese Materialien können eine außergewöhnliche Festigkeit, Leitfähigkeit oder Beständigkeit gegen Umweltbelastungen aufweisen und eröffnen so neue Möglichkeiten in der Elektronik und im Bauwesen .
Analytische Chemie
In der analytischen Chemie dienen Derivate dieses Anhydrids als Reagenzien oder Standards in verschiedenen analytischen Verfahren. Sie sind besonders nützlich in der Chromatographie und Spektroskopie und helfen bei der genauen Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen .
Umweltwissenschaften
Die Derivate der Verbindung werden hinsichtlich ihrer potenziellen Verwendung in den Umweltwissenschaften untersucht. Sie könnten beim Nachweis und der Entfernung von Schadstoffen eingesetzt werden und so zur Entwicklung effizienterer und umweltfreundlicherer Abfallbehandlungsprozesse beitragen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie wird this compound hinsichtlich seiner Verwendung bei der Herstellung von Pestiziden und Herbiziden untersucht. Seine Reaktivität ermöglicht die Synthese von Verbindungen, die selektiv und potent gegen verschiedene landwirtschaftliche Schädlinge und Unkräuter wirken .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-prop-1-ynyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c1-2-3-7-4-5-8-9(6-7)11(13)14-10(8)12/h4-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIDDCTPLEEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301338043 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240685-26-0 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







